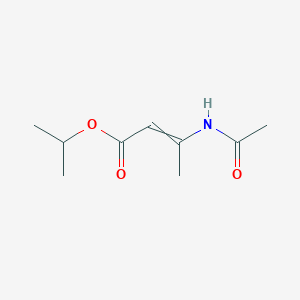

Propan-2-yl 3-acetamidobut-2-enoate

Description

Propan-2-yl 3-acetamidobut-2-enoate (CAS: 245727-70-2) is an enamine ester derivative characterized by an isopropyl ester group, an acetamido substituent, and a conjugated α,β-unsaturated carbonyl system. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol . This compound is structurally related to intermediates in organic synthesis, particularly in the formation of heterocycles or bioactive molecules. Its stereochemistry and ester group influence its reactivity, solubility, and stability, making it a subject of interest in comparative studies with analogous compounds.

Properties

CAS No. |

245727-70-2 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

propan-2-yl 3-acetamidobut-2-enoate |

InChI |

InChI=1S/C9H15NO3/c1-6(2)13-9(12)5-7(3)10-8(4)11/h5-6H,1-4H3,(H,10,11) |

InChI Key |

UJHKMCNHWFYOMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C=C(C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of α,β-Unsaturated Enoates

Substrate Synthesis and Reaction Setup

The precursor for Propan-2-yl 3-acetamidobut-2-enoate, (E)-3-acetamido-2-butenoic acid, is typically hydrogenated using chiral Rhodium catalysts. Enthaler et al. (2007) reported that the esterification of (E)-3-acetamido-2-butenoic acid with isopropanol in the presence of sulfuric acid yields the unsaturated ester, which is subsequently hydrogenated. The reaction employs Rhodium complexes ligated with P-chirogenic phosphines, such as Trichickenfootphos (TCFP), to induce enantioselectivity.

Optimization of Hydrogenation Conditions

Critical parameters include hydrogen pressure (1–10 bar), solvent polarity (methanol or THF), and catalyst loading (0.5–2 mol%). Enthaler et al. (2008) achieved 88% yield and >99.5% enantiomeric excess (ee) using a Rh-TCFP catalyst at 25°C. Competing pathways, such as racemization or inversion, were mitigated by maintaining anhydrous conditions and avoiding protic solvents during the esterification step.

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 1 mol% | Maximizes turnover |

| Solvent | THF | Enhances ee |

| Temperature | 25°C | Prevents racemization |

Mechanistic Insights

The hydrogenation proceeds via a concerted asynchronous mechanism, where the Rh catalyst coordinates the α,β-unsaturated ester’s carbonyl and olefin groups. Density functional theory (DFT) studies indicate that the P-chirogenic ligand’s steric bulk dictates enantioselectivity by favoring a specific transition-state geometry.

Nucleophilic Substitution with Isopropanol

Direct Esterification of 3-Acetamido-2-butenoic Acid

Wu et al. (2011) developed a one-pot method combining acid-catalyzed esterification and in situ purification. Reacting 3-acetamido-2-butenoic acid with excess isopropanol in sulfuric acid (0.5–1 mol%) at reflux (80°C) for 6 hours yielded this compound in 74–86% isolated yield. The use of molecular sieves (4Å) to absorb water shifted the equilibrium toward ester formation.

Solvent and Stoichiometry Effects

Non-polar solvents (e.g., toluene) improved conversion rates by azeotropic removal of water. A 2:1 molar ratio of isopropanol to acid minimized side products like diesters.

Radical Cyclization for Functionalized Derivatives

Synthesis of N-Allyl-N-(2-halophenyl)acetamides

A radical-based approach by RSC researchers (2018) involves photoredox-mediated cyclization of N-allyl-N-(2-iodophenyl)acetamide precursors. Under blue LED irradiation (λmax = 450 nm), the substrate undergoes intramolecular C–H activation to form indoline intermediates, which are subsequently oxidized to the target enoate.

Light Source Optimization

Yields varied significantly with light wavelength: blue LEDs (74%), green (54%), and red (traces). This wavelength dependence underscores the importance of matching the light source to the substrate’s absorption profile.

General Procedure for Radical Cyclization

Stereochemical Considerations in Synthesis

Enantioselective Hydrogenation Challenges

Despite high ee values (>99.5%), competing pathways like racemization can occur if the reaction mixture becomes acidic. TCIChemicals researchers noted that using MeOH as a solvent at elevated temperatures (50°C) led to partial racemization (5–10% loss in ee).

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to β-amino alcohols, which are key motifs in antiviral agents. For example, hydrogenation followed by hydrolysis yields 3-acetamidobutanol, a intermediate in oseltamivir analogs.

Catalytic Asymmetric Synthesis

This compound is a benchmark substrate for testing new chiral ligands. Enthaler et al. (2008) demonstrated its utility in evaluating Rhodium-phosphine complexes for industrial hydrogenation processes.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-acetamidobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: 3-acetamidobut-2-enoic acid.

Reduction: Propan-2-yl 3-acetamidobut-2-enol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3-acetamidobut-2-enoate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on its potential therapeutic effects and drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-acetamidobut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetamidobutenoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propan-2-yl 3-acetamidobut-2-enoate belongs to a class of enamine esters with variations in ester substituents, stereochemistry, and functional groups. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

This aligns with trends in ester chemistry, where bulkier substituents slow nucleophilic attack.

Stereochemical Influence :

The (Z)-isomer (CAS: 245727-71-3) exhibits reduced thermodynamic stability compared to the (E)-isomer due to unfavorable steric interactions between the acetamido group and the ester substituent . This difference may impact synthetic yields or storage conditions.

Functional Group Modifications: Replacement of the acetamido group with a benzoylamino moiety (as in Methyl 2-benzoylamino-3-arylaminobut-2-enoate) introduces extended conjugation, which could enhance UV absorption properties and alter reactivity in cyclization reactions .

Degradation Pathways: Ethyl and isopropyl esters of enamine derivatives show divergent degradation behaviors. For example, ethyl esters (e.g., Ethyl 3-acetamidobut-2-enoate) are more prone to enzymatic or acidic hydrolysis, while isopropyl esters may persist longer in biological or environmental systems .

Table 2: Reactivity and Application Comparison

| Compound | Reactivity Profile | Applications |

|---|---|---|

| This compound | Moderate hydrolysis resistance | Intermediate for heterocycle synthesis |

| Ethyl 3-acetamidobut-2-enoate | High hydrolysis susceptibility | Lab-scale synthesis of enamine adducts |

| Methyl 2-benzoylamino-3-arylaminobut-2-enoate | UV-active; cyclizes readily | Photocatalysis; dye precursor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.